molecular formula C26H27NO2 B310197 N-(4-benzoylphenyl)-2-(4-isobutylphenyl)propanamide

N-(4-benzoylphenyl)-2-(4-isobutylphenyl)propanamide

Cat. No. B310197
M. Wt: 385.5 g/mol
InChI Key: PKSZQHMRCOPELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzoylphenyl)-2-(4-isobutylphenyl)propanamide, commonly known as NPPB, is a chemical compound that belongs to the class of benzanilides. It is a potent inhibitor of chloride channels and has been widely used in scientific research to study the physiological and biochemical effects of chloride channel inhibition.

Mechanism of Action

NPPB inhibits chloride channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel protein, which prevents chloride ions from passing through the channel. NPPB has been shown to be selective for certain types of chloride channels, such as the volume-regulated anion channel (VRAC) and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Biochemical and Physiological Effects:
The inhibition of chloride channels by NPPB can have a wide range of biochemical and physiological effects, depending on the specific type of chloride channel and the cell or tissue type in which it is expressed. NPPB has been shown to inhibit cell volume regulation, epithelial transport, and neuronal signaling. It has also been shown to reduce the secretion of mucus in the airways of cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NPPB in lab experiments is its potency and selectivity for certain types of chloride channels. This allows researchers to study the specific effects of chloride channel inhibition without affecting other ion channels or cellular processes. However, one limitation of NPPB is its potential for off-target effects, as it can also inhibit other ion channels and transporters at high concentrations.

Future Directions

There are many future directions for research on NPPB and its effects on chloride channels. One area of interest is the development of more selective and potent inhibitors of specific types of chloride channels, which could have therapeutic potential for diseases such as cystic fibrosis and epilepsy. Another area of interest is the study of the role of chloride channels in cancer, as recent research has suggested that chloride channels may play a role in cancer cell proliferation and migration. Finally, there is a need for more research on the potential side effects and toxicity of NPPB, particularly in the context of long-term use and in vivo studies.

Synthesis Methods

The synthesis of NPPB involves the reaction of 4-benzoylphenylamine with 4-isobutylbenzoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, and the product is obtained after purification through column chromatography. The yield of the product is typically around 70-80%.

Scientific Research Applications

NPPB is a potent inhibitor of chloride channels and has been widely used in scientific research to study the physiological and biochemical effects of chloride channel inhibition. It has been used to investigate the role of chloride channels in various biological processes, including cell volume regulation, epithelial transport, and neuronal signaling. NPPB has also been used to study the role of chloride channels in diseases such as cystic fibrosis and epilepsy.

properties

Product Name

N-(4-benzoylphenyl)-2-(4-isobutylphenyl)propanamide

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C26H27NO2/c1-18(2)17-20-9-11-21(12-10-20)19(3)26(29)27-24-15-13-23(14-16-24)25(28)22-7-5-4-6-8-22/h4-16,18-19H,17H2,1-3H3,(H,27,29)

InChI Key

PKSZQHMRCOPELP-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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